BAN ORL 24 is a synthetic antagonist of the Nociceptin/Orphanin FQ (NOP) receptor. [, , ] The NOP receptor, a member of the G protein-coupled receptor (GPCR) family, is involved in various physiological processes, including pain modulation, stress response, and reward pathways. [, ] As an antagonist, BAN ORL 24 binds to the NOP receptor and blocks the binding of its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ). This action disrupts the normal signaling cascade initiated by N/OFQ, potentially influencing the downstream effects associated with NOP receptor activation.
Ban orl 24 is a chemical compound recognized primarily for its role as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). This receptor is a member of the G protein-coupled receptor family and plays a significant role in modulating various physiological processes, including pain perception, mood regulation, and stress responses. Ban orl 24 has gained attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and psychiatric disorders.
Ban orl 24 was first characterized in pharmacological studies aimed at understanding the nociceptin system. The compound's synthesis and properties have been documented in various scientific literature, with significant contributions from studies focused on receptor interactions and behavioral assays in animal models. The compound is available through various chemical suppliers for research purposes.
The synthesis of Ban orl 24 involves multiple steps, typically starting with the formation of a spirobenzofuran-piperidine core structure. The following outlines the general synthetic route:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of Ban orl 24.
Ban orl 24 features a complex molecular structure characterized by:
This unique arrangement contributes to its binding affinity and selectivity for the nociceptin receptor.
Ban orl 24 participates in several chemical reactions, which include:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The outcomes depend significantly on reaction conditions such as temperature and solvent.
Ban orl 24 acts primarily as an antagonist at the nociceptin/orphanin FQ receptor. Upon binding to this receptor, it blocks the actions of its natural ligand, nociceptin/orphanin FQ. This antagonistic action leads to:
Ban orl 24 has several scientific uses:
BAN ORL 24 emerged from targeted drug discovery efforts in the early 21st century, specifically designed to antagonize the nociceptin/orphanin FQ peptide (NOP) receptor. Initially referenced as "Compound 24" in primary research literature, its designation reflects its origin at Banyu Pharmaceutical Company (BAN) and its action on the Opioid Receptor-Like 1 (ORL-1) receptor, with "24" denoting its unique identifier in screening libraries [6] [10]. The compound’s systematic IUPAC name, (2R)-1-(Phenylmethyl)-N-[3-(spiro[isobenzofuran-1(3H),4'-piperidin]-1-yl)propyl]-2-pyrrolidinecarboxamide dihydrochloride, formalizes its structure, while its CAS Registry Numbers (1401463-54-4 and 475150-69-7) provide unique chemical identifiers [5] [9]. The "BAN ORL 24" epithet has been consistently adopted in pharmacological studies since its first detailed characterization in 2006 [6].
BAN ORL 24 belongs to the spiropiperidine structural class, characterized by a fusion between a piperidine ring and a benzofuran moiety via a spiro carbon atom. This configuration imposes three-dimensional rigidity, enhancing target selectivity [9]. Key structural features include:
Table 1: Structural and Physicochemical Profile of BAN ORL 24
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₇Cl₂N₃O₂ (dihydrochloride salt) |
Molecular Weight | 506.51 g/mol |
CAS Number | 1401463-54-4 |
Chiral Centers | 1 (R-configuration) |
Solubility | 100 mM in H₂O; 150 mg/mL in DMSO |
Storage Conditions | -20°C, protected from light |
The spiropiperidine scaffold sterically hinders off-target interactions with classical opioid receptors (μ, δ, κ), underpinning its selectivity [10].
BAN ORL 24 is a potent, selective, and brain-penetrant antagonist of the NOP receptor, a G-protein-coupled receptor (GPCR) with broad neuromodulatory functions [5] [6]. Its mechanism involves:
Table 2: Receptor Binding and Functional Activity Profile
Receptor | IC₅₀ (nM) | Functional Effect |
---|---|---|
NOP | 0.27 | Antagonizes [³⁵S]-GTPγS binding, Ca²⁺ mobilization |
κ-opioid | 2,500 | No significant activity |
μ-opioid | 6,700 | Weak antagonist (IC₅₀ = 0.224 μM in NOR assays) |
δ-opioid | >10,000 | Inactive |
BAN ORL 24’s brain penetrance enables CNS studies, particularly in disorders involving N/OFQ dysregulation:
Its pharmacodynamic profile establishes BAN ORL 24 as a critical tool for deconvoluting NOP receptor functions in both physiological and pathological states [2] [6].
Table 3: Research Applications of BAN ORL 24
Research Area | Model System | Key Findings |
---|---|---|
NOP Signaling | CHO-hNOP cells | Kᵢ = 0.24 nM; blocks GTPγS binding |
Pain Modulation | C57BL/6 mice | Antagonizes thermal antinociception (10 mg/kg i.v) |
Feeding Behavior | High-fat diet mice | Modulates binge-like eating via ARC/VTA NOP receptors |
Neurotransmission | Rat brain slices | Reverses N/OFQ-induced dopamine neuron inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7